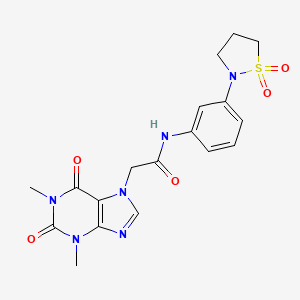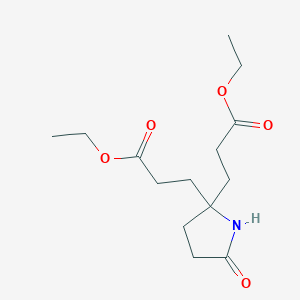
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is a fascinating chemical compound with a complex structure, known for its diverse applications in various scientific fields. It boasts a unique arrangement of functional groups, contributing to its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a multi-step process, beginning with the preparation of the purine derivative. The initial steps typically include the alkylation of the purine nucleus, followed by the introduction of the dioxo and dihydro functionalities. The phenylacetamide moiety is incorporated through a series of substitution reactions, facilitated by the presence of electron-withdrawing groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The key challenge lies in maintaining the purity and yield of the product, which is achieved by optimizing reaction conditions such as temperature, pressure, and the choice of solvents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the purine ring system allows for nucleophilic substitution reactions, while the amide and dioxo groups enable a range of oxidation and reduction processes.
Common Reagents and Conditions
Typical reagents used in these reactions include strong bases like sodium hydride for deprotonation, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions vary widely depending on the desired transformation, ranging from ambient to elevated temperatures, and inert to oxidative atmospheres.
Major Products
The major products formed from these reactions depend on the specific pathways undertaken. Oxidation reactions typically yield hydroxylated derivatives, while reduction can produce amine-containing products. Substitution reactions often result in modified purine analogs with altered biological activity.
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in several scientific domains:
Chemistry: : It serves as a building block for the synthesis of novel purine derivatives and other heterocyclic compounds.
Biology: : It is studied for its potential as a biochemical probe to understand enzyme mechanisms and protein-ligand interactions.
Medicine: : Research explores its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections due to its ability to inhibit key enzymes.
Industry: : It finds use in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of specific enzymes involved in nucleotide synthesis and DNA replication. Its unique structure allows it to bind to the active sites of these enzymes, blocking their catalytic activity and thereby disrupting cellular processes. Key molecular targets include DNA polymerases and various kinases, making it a valuable tool in both research and therapeutic contexts.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, such as 6-mercaptopurine and 2-amino-6-chloropurine, 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide exhibits distinct reactivity and biological activity. The presence of the dioxidoisothiazolidine moiety differentiates it from other purine analogs, contributing to its unique chemical properties and enhanced therapeutic potential.
Similar Compounds
6-Mercaptopurine
2-Amino-6-chloropurine
Allopurinol
Azathioprine
Each of these compounds shares some structural similarities with this compound, yet they differ in their specific functional groups and biological effects.
Eigenschaften
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O5S/c1-21-16-15(17(26)22(2)18(21)27)23(11-19-16)10-14(25)20-12-5-3-6-13(9-12)24-7-4-8-30(24,28)29/h3,5-6,9,11H,4,7-8,10H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWETVUNCDTXOKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC(=CC=C3)N4CCCS4(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 6-acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2476390.png)






![(6-Chloropyridin-3-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2476402.png)
![N4-(3-fluorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2476403.png)
![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2476404.png)

![1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B2476409.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-propylacetamide](/img/structure/B2476410.png)

